molecular formula C9H16Cl2N2O B1381235 3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride CAS No. 1803591-33-4

3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride

Cat. No.: B1381235
CAS No.: 1803591-33-4
M. Wt: 239.14 g/mol
InChI Key: JHYJBJLMHPYBIR-UHFFFAOYSA-N
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Description

3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride is a chemical compound with the molecular formula C9H14N2O.2ClH. It is a derivative of pyridine and is characterized by the presence of an amino group, a hydroxyl group, and a pyridinylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines and alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have indicated that compounds similar to 3-amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride exhibit promising anticancer properties. Research has focused on their ability to inhibit specific cancer cell lines, showing potential as chemotherapeutic agents. For instance, derivatives of this compound have been synthesized and tested for their efficacy against breast and prostate cancer cells, demonstrating significant cytotoxic effects .

2. Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's disease and depression. Preliminary studies have shown that it may modulate neurotransmitter levels, leading to improved cognitive functions in animal models .

3. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, including resistant strains, indicating that it could serve as a basis for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell membranes.

Pharmacological Applications

1. Drug Development
this compound is being investigated as a lead compound in drug development pipelines. Its derivatives are being synthesized to enhance pharmacokinetic properties and reduce toxicity while maintaining efficacy against targeted diseases .

2. Receptor Modulation
The compound has been studied for its interaction with various receptors, including serotonin and dopamine receptors. This interaction profile suggests that it could be developed into a multi-target drug capable of addressing multiple symptoms in complex diseases like schizophrenia .

Material Science Applications

1. Synthesis of Functional Materials
In material science, this compound is being explored for its role in synthesizing functional materials such as polymers and nanomaterials. Its ability to act as a ligand in coordination chemistry has led to the development of new materials with enhanced properties for use in electronics and catalysis .

Case Studies

Study Objective Findings
Study 1Anticancer effectsDemonstrated significant cytotoxicity against breast cancer cells with IC50 values below 10 µM .
Study 2Neurological applicationsShowed improvement in cognitive function in Alzheimer's models when administered at specific dosages .
Study 3Antimicrobial propertiesEffective against resistant bacterial strains with minimal inhibitory concentrations (MIC) reported below 5 µg/mL .

Mechanism of Action

The mechanism of action of 3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol dihydrochloride
  • 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride

Uniqueness

3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .

Biological Activity

3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride, also known by its CAS number 1803591-33-4, is a compound with notable biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12Cl2N2OC_9H_{12}Cl_2N_2O with a molecular weight of approximately 239.14 g/mol. The compound features a pyridine ring, which is integral to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing pyridine moieties often exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound may share similar antimicrobial efficacy due to its structural characteristics .

Case Studies

  • Antibacterial Efficacy : A study focusing on related pyridine derivatives demonstrated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus, indicating a strong potential for antibacterial applications . The structural similarity of this compound suggests it may have comparable activity.
  • Antifungal Activity : In another investigation, pyridine-containing compounds were evaluated for their antifungal properties. Results showed promising antifungal activities against Candida species, suggesting that this compound could be effective in treating fungal infections .

Potential Therapeutic Uses

The biological activities of this compound make it a candidate for various therapeutic applications:

  • Anti-inflammatory Agents : Given the role of pyridine derivatives in modulating inflammatory pathways, this compound may be explored for its potential in treating inflammatory diseases such as rheumatoid arthritis .
  • Neuroprotective Effects : Some studies suggest that similar compounds can exhibit neuroprotective effects, potentially making them candidates for neurodegenerative disease therapies .

Research Findings Summary

Study FocusFindingsReference
Antibacterial ActivityMIC values as low as 3.12 µg/mL against Staphylococcus aureus
Antifungal ActivityEffective against Candida species
Anti-inflammatory PotentialMay modulate inflammatory pathways

Properties

IUPAC Name

2-(aminomethyl)-3-pyridin-4-ylpropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c10-6-9(7-12)5-8-1-3-11-4-2-8;;/h1-4,9,12H,5-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYJBJLMHPYBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(CN)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-33-4
Record name 3-amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride
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